Product packaging for 3-(2,2-Dimethoxyethyl)isoxazole(Cat. No.:CAS No. 170648-44-9)

3-(2,2-Dimethoxyethyl)isoxazole

Cat. No.: B062287
CAS No.: 170648-44-9
M. Wt: 157.17 g/mol
InChI Key: NHIOWRHXBZXQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Dimethoxyethyl)isoxazole (CAS 87149-79-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features an isoxazole heterocycle, a privileged scaffold renowned for its widespread presence in bioactive molecules and approved therapeutics . The unique structure, which combines an electron-rich aromatic isoxazole with a polar, acetal-functionalized side chain, makes it a versatile intermediate for the synthesis of more complex, functionalized molecules. Isoxazole derivatives are investigated for a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and immunosuppressive properties . The 2,2-dimethoxyethyl side chain in this particular derivative offers a reactive handle for further chemical modifications, such as deprotection to an aldehyde, facilitating its use in the development of novel compounds for pharmacological screening . Researchers utilize this reagent in the design and synthesis of fused isoxazole heterocycles and other molecular architectures aimed at interacting with various biological targets . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B062287 3-(2,2-Dimethoxyethyl)isoxazole CAS No. 170648-44-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

170648-44-9

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-(2,2-dimethoxyethyl)-1,2-oxazole

InChI

InChI=1S/C7H11NO3/c1-9-7(10-2)5-6-3-4-11-8-6/h3-4,7H,5H2,1-2H3

InChI Key

NHIOWRHXBZXQIH-UHFFFAOYSA-N

SMILES

COC(CC1=NOC=C1)OC

Canonical SMILES

COC(CC1=NOC=C1)OC

Synonyms

Isoxazole, 3-(2,2-dimethoxyethyl)- (9CI)

Origin of Product

United States

Reactivity and Transformational Chemistry of 3 2,2 Dimethoxyethyl Isoxazole

Functionalization and Modification of the Isoxazole (B147169) Ring System

The isoxazole ring is an aromatic heterocycle that can undergo various functionalization and modification reactions. These transformations are crucial for the synthesis of a wide array of isoxazole derivatives with potential applications in medicinal chemistry and material science. nih.govsphinxsai.com

Regioselective Functionalization and Derivatization

The regioselective functionalization of the isoxazole ring is a key aspect of its chemistry, allowing for the precise introduction of substituents at specific positions (C4 and C5). nih.govnih.gov The substitution pattern on the isoxazole ring can significantly influence the biological activity of the resulting compounds. nih.gov

Common strategies for regioselective functionalization include:

[3+2] Cycloaddition Reactions: This is a powerful method for constructing the isoxazole ring itself with desired substituents. The reaction of nitrile oxides with alkynes or alkenes is a classic example, where the regioselectivity can be controlled by the nature of the reactants and reaction conditions. nih.govrsc.orgnih.govedu.krdresearchgate.net For instance, the cycloaddition of nitrile oxides with β-ketoesters or β-ketoamides in water can selectively produce 3,4,5-trisubstituted isoxazoles. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, can be employed to introduce aryl, heteroaryl, or alkynyl groups at specific positions of a pre-functionalized isoxazole ring (e.g., a halogenated isoxazole).

Direct C-H Functionalization: In recent years, direct C-H activation has emerged as an efficient method for the functionalization of heterocycles, including isoxazoles. nih.gov This approach avoids the need for pre-functionalization, offering a more atom-economical route to substituted isoxazoles.

The table below summarizes some examples of regioselective functionalization of isoxazole derivatives.

Reaction TypeReagents and ConditionsProduct TypeReference
[3+2] CycloadditionNitrile oxides, β-ketoesters/β-ketoamides, water, room temperature3,4,5-trisubstituted isoxazoles nih.gov
[3+2] CycloadditionHalogenoximes, vinylphosphonates3,4- and 3,5-disubstituted isoxazoles rsc.org
Intramolecular CycloadditionAlkyne-tethered aldoximes, hypervalent iodine(III) catalystFused isoxazole derivatives mdpi.com
Cyclocondensationβ-enamino diketones, hydroxylamine (B1172632) hydrochloride3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles nih.govnih.gov

Post-Synthetic Modifications of Isoxazole Derivatives

Once the isoxazole core is assembled, further modifications can be carried out on the existing substituents. These post-synthetic modifications are essential for fine-tuning the properties of the molecule and for creating libraries of related compounds for various screening purposes. acs.org

Examples of post-synthetic modifications include:

Functional Group Interconversions: Standard organic transformations can be applied to the substituents on the isoxazole ring. For example, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives. nih.gov

Further Cyclization Reactions: Functional groups on the isoxazole ring can participate in subsequent cyclization reactions to form fused heterocyclic systems. For instance, an isoxazole with an appropriately positioned amino group and a carboxylic acid derivative can be cyclized to form a pyrimido[4,5-d]isoxazole.

Reactions Involving the 2,2-Dimethoxyethyl Moiety

The 2,2-dimethoxyethyl group at the 3-position of the isoxazole is a protected form of an aldehyde, known as a dimethyl acetal (B89532). This functionality provides a handle for a variety of chemical transformations. organic-chemistry.org

Chemoselective Deprotection to Aldehyde Functionality

The dimethyl acetal can be selectively cleaved to reveal the aldehyde group under acidic conditions. youtube.com The choice of deprotection conditions is crucial to avoid unwanted side reactions on the isoxazole ring, which can be sensitive to certain acids.

Mild and chemoselective methods for acetal deprotection are often preferred. These can include:

Aqueous Acid: Dilute aqueous acids like hydrochloric acid or sulfuric acid are commonly used.

Lewis Acids: Lewis acids such as bismuth nitrate (B79036) pentahydrate or iron(III) chloride can catalyze the deprotection under mild conditions, often with high chemoselectivity. organic-chemistry.orgresearchgate.net For instance, bismuth nitrate has been shown to be effective for the deprotection of acetals derived from conjugated aldehydes. organic-chemistry.org

Other Reagents: Reagents like TESOTf in the presence of 2,6-lutidine have been reported for the chemoselective deprotection of aldehyde acetals in the presence of ketone acetals (ketals). researchgate.net

The resulting 3-(formylmethyl)isoxazole is a key intermediate for further synthetic elaborations.

Downstream Transformations and Further Carbon-Carbon Bond Formation

The aldehyde functionality, once unmasked, opens up a plethora of possibilities for downstream transformations, particularly for the formation of new carbon-carbon bonds. This allows for the extension of the side chain and the introduction of diverse structural motifs.

Common reactions of the aldehyde group include:

Wittig Reaction: Reaction with phosphorus ylides provides a straightforward method to form alkenes.

Aldol (B89426) Condensation: Condensation with enolates or other nucleophiles leads to the formation of β-hydroxy carbonyl compounds.

Grignard and Organolithium Addition: Reaction with organometallic reagents allows for the introduction of alkyl, aryl, or vinyl groups.

Reductive Amination: Conversion of the aldehyde to an amine via reaction with an amine and a reducing agent.

These transformations are fundamental in building molecular complexity from the relatively simple 3-(2,2-dimethoxyethyl)isoxazole precursor.

Isoxazole Ring Transformations and Skeletal Rearrangements

Under certain conditions, the isoxazole ring itself can undergo transformations and skeletal rearrangements, leading to the formation of different heterocyclic systems. These reactions often involve the cleavage of the weak N-O bond within the isoxazole ring.

Notable transformations include:

Reductive Ring Cleavage: The N-O bond of the isoxazole ring can be cleaved by various reducing agents, such as catalytic hydrogenation (e.g., using H₂/Pd-C) or dissolving metal reduction (e.g., Na/NH₃). This typically leads to the formation of β-enaminones or related 1,3-dicarbonyl compounds.

Base- or Acid-Catalyzed Rearrangements: In the presence of strong bases or acids, isoxazoles can rearrange to other heterocycles. For example, certain substituted isoxazoles have been shown to rearrange to oxazoles under basic conditions. rsc.org

Photochemical Rearrangements: Irradiation with UV light can induce rearrangements of the isoxazole ring, often proceeding through an azirine intermediate.

Reaction with Nucleophiles: Strong nucleophiles can attack the isoxazole ring, leading to ring opening and the formation of various acyclic products. For example, ring-opening fluorination of isoxazoles has been achieved using electrophilic fluorinating agents. chemrxiv.orgresearchgate.net

Transformation into other Heterocycles: Isoxazoles can serve as precursors for other heterocyclic systems. For instance, substituted N-(isoxazol-4-yl)thioureas can be transformed into functionalized thiazoles. capes.gov.br Also, the reaction of isoxazoles with enamines can lead to the formation of substituted pyridines. nsf.gov

These ring transformation reactions highlight the synthetic versatility of the isoxazole ring system, allowing access to a diverse range of chemical structures from a common starting point.

Mechanistic Investigations of Ring-Opening Processes

The cleavage of the N-O bond in isoxazoles is a gateway to a diverse array of acyclic compounds. These transformations are often achieved under reductive conditions, with the specific outcome dependent on the reagents and reaction conditions employed.

One of the most common ring-opening reactions of isoxazoles is their reductive cleavage to form β-amino enones . This transformation can be accomplished using various metal-based reagents. For instance, reaction with hexacarbonylmolybdenum, Mo(CO)₆, in the presence of water leads to the efficient formation of β-amino enones. rsc.orgrsc.orgrsc.org A proposed mechanism for this reaction involves the initial coordination of the isoxazole nitrogen to the metal center, followed by cleavage of the weak N-O bond to generate a metal-complexed (β-oxo vinyl)nitrene intermediate. This intermediate is then reduced by the metal in the presence of water to yield the final β-amino enone. rsc.org Similar transformations can be achieved using iron pentacarbonyl, Fe(CO)₅, under photoirradiation or diiron nonacarbonyl, Fe₂(CO)₉, with heating. rsc.org

Another important reductive ring-opening process leads to the formation of β-hydroxy ketones . This can be achieved using reagents such as a combination of ethylmagnesium bromide (EtMgBr) and titanium(IV) isopropoxide (Ti(OiPr)₄). researchgate.net This method is particularly useful for isoxazolines bearing various functional groups, including acetals. researchgate.net The reaction with low-valent titanium, generated in situ, facilitates the reductive cleavage of the N-O bond.

Furthermore, a ring-opening fluorination of isoxazoles has been developed using electrophilic fluorinating agents like Selectfluor®. This reaction proceeds via fluorination followed by deprotonation, leading to the formation of tertiary fluorinated carbonyl compounds through N-O bond cleavage. nih.govresearchgate.net

The table below summarizes various ring-opening reactions applicable to the isoxazole core, which are relevant to understanding the potential transformations of this compound.

Reagent/ConditionProduct TypeReference
Mo(CO)₆ / H₂Oβ-Amino enone rsc.orgrsc.orgrsc.org
Fe(CO)₅ / H₂O, hvβ-Amino enone rsc.org
Fe₂(CO)₉ / H₂O, Δβ-Amino enone rsc.org
EtMgBr / Ti(OiPr)₄β-Hydroxy ketone researchgate.net
Selectfluor®Tertiary fluorinated carbonyl nih.govresearchgate.net

Conversion to Other Heterocyclic Architectures (e.g., Pyridines)

The transformation of isoxazoles into other heterocyclic systems, particularly pyridines, represents a powerful strategy for scaffold hopping in medicinal chemistry and materials science. Several methodologies have been developed to achieve this conversion, often involving multi-step reaction cascades.

A prominent method for converting isoxazoles to pyridines is the inverse electron-demand hetero-Diels-Alder (IEDDA) reaction . This approach involves the reaction of an isoxazole with an electron-rich olefin, such as an enamine, in the presence of a Lewis acid like TiCl₄(THF)₂ and a reducing agent like titanium powder. rsc.orgrsc.org The proposed mechanism initiates with a [4+2] cycloaddition between the isoxazole (acting as the diene) and the enamine (acting as the dienophile) to form a bicyclic oxaza intermediate. This intermediate then undergoes ring-opening and subsequent elimination of an amine to form a pyridine-N-oxide, which is then reduced in situ to the corresponding pyridine (B92270). rsc.orgrsc.org This reaction is highly regioselective, with the substitution pattern of the resulting pyridine being controlled by the substituents on both the isoxazole and the enamine. rsc.orgrsc.org

Another elegant approach involves a rhodium carbenoid-induced ring expansion of isoxazoles. This method allows for the synthesis of highly functionalized pyridines in a one-pot procedure. The reaction proceeds through an initial ring expansion of the isoxazole by a rhodium carbenoid, followed by a rearrangement, tautomerization, and oxidation sequence to afford the pyridine product.

The table below outlines key methods for the conversion of isoxazoles to pyridines.

MethodKey ReagentsIntermediate(s)Reference
Inverse Electron-Demand Hetero-Diels-Alder (IEDDA)Enamine, TiCl₄(THF)₂, Ti powderBicyclic oxaza adduct, Pyridine-N-oxide rsc.orgrsc.org
Rhodium Carbenoid-Induced Ring ExpansionRhodium carbenoidYlide intermediate

Unraveling Complex Rearrangement Mechanisms

Beyond simple ring-opening and conversion to pyridines, isoxazoles can undergo a variety of complex rearrangements, often triggered by light or base, leading to the formation of other isomeric heterocycles. These rearrangements are governed by intricate mechanistic pathways.

Photochemical rearrangements of isoxazoles have been studied extensively. Upon irradiation with UV light, isoxazoles can isomerize to oxazoles. This process is believed to proceed through the homolytic cleavage of the weak N-O bond to form a vinylnitrene diradical intermediate. This diradical can then collapse to a 2H-azirine, which subsequently undergoes ring-opening to a nitrile ylide, followed by cyclization to yield the oxazole.

In some cases, the collision-induced dissociation of substituted isoxazoles in the gas phase can lead to novel rearrangements. For instance, the fragmentation of certain valdecoxib (B1682126) metabolites, which contain an isoxazole ring, involves a two-step rearrangement process initiated by an intramolecular SN2 reaction, ultimately leading to cleavage of the N-O bond. nih.gov

Furthermore, base-promoted rearrangements of fused isoxazole systems have been observed. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones can undergo a Boulton–Katritzky rearrangement in the presence of a base like K₂CO₃ to furnish 3-hydroxy-2-(2-aryl nih.govnsf.govresearchgate.nettriazol-4-yl)pyridines. beilstein-journals.orgnih.gov This rearrangement involves a series of ring-opening and ring-closing events, ultimately transforming the isoxazole ring into a triazole ring.

The study of these complex rearrangements provides valuable insights into the fundamental reactivity of the isoxazole nucleus and expands its utility in the synthesis of diverse heterocyclic structures.

Analytical Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of newly synthesized compounds like 3-(2,2-Dimethoxyethyl)isoxazole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Advanced Multinuclear NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons of the two methoxy (B1213986) groups (-OCH₃) would likely appear as a sharp singlet, integrating to six protons. The methylene (B1212753) protons (-CH₂-) adjacent to the isoxazole (B147169) ring would present as a doublet, and the methine proton (-CH) of the dimethoxyethyl group would appear as a triplet due to coupling with the adjacent methylene protons. The protons on the isoxazole ring itself have characteristic chemical shifts. Specifically, the H-4 and H-5 protons of the isoxazole ring typically resonate in distinct regions of the spectrum, providing clear evidence for the presence of the isoxazole core. For instance, in related 3,5-disubstituted isoxazoles, the isoxazole proton often appears as a singlet around 6-7 ppm. rsc.orgrjpbcs.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the methoxy groups would be expected in the upfield region of the spectrum. The methylene and methine carbons of the dimethoxyethyl side chain would also have characteristic chemical shifts. The carbon atoms of the isoxazole ring (C-3, C-4, and C-5) have well-documented chemical shift ranges, which are influenced by the substituents. nih.govresearchgate.netnih.gov For example, in many isoxazole derivatives, the C-3 and C-5 carbons resonate at lower field compared to the C-4 carbon. rsc.org

Advanced Multinuclear NMR: Techniques like ¹⁵N NMR can also be employed for further structural confirmation. The nitrogen atom of the isoxazole ring would exhibit a characteristic chemical shift in the ¹⁵N NMR spectrum, which is sensitive to the electronic environment and substitution pattern of the ring. nih.gov Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data is predicted based on the analysis of analogous isoxazole structures and general NMR principles.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isoxazole H-4 ~6.2-6.5 ~100-110
Isoxazole H-5 ~8.2-8.5 ~150-160
-CH₂- ~3.0-3.2 (d) ~30-35
-CH(OCH₃)₂ ~4.5-4.7 (t) ~102-105
-OCH₃ ~3.3-3.4 (s) ~53-55
Isoxazole C-3 - ~160-165

d = doublet, t = triplet, s = singlet

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations for the alkyl and aromatic-like isoxazole ring protons, typically in the range of 2850-3100 cm⁻¹. The C-O stretching of the ether linkages in the dimethoxyethyl group would likely appear as strong bands in the 1050-1150 cm⁻¹ region. rjpbcs.com The isoxazole ring itself gives rise to a series of characteristic bands, including C=N stretching (around 1550-1650 cm⁻¹), N-O stretching (around 1400-1450 cm⁻¹), and ring stretching vibrations. rjpbcs.comrjpbcs.comniscair.res.in

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
C-H stretch (sp³) 2850-3000
C-H stretch (isoxazole) 3050-3150
C=N stretch (isoxazole) 1550-1650
N-O stretch (isoxazole) 1400-1450
C-O stretch (ether) 1050-1150

Mass Spectrometry (MS, High-Resolution Mass Spectrometry - HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses. For example, the loss of a methoxy group (-OCH₃) or the entire dimethoxyethyl side chain would likely be observed.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound, as it can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. In the context of the synthesis of this compound, both Thin Layer Chromatography and Gas Chromatography-Mass Spectrometry play important roles.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. beilstein-journals.org For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) would serve as the mobile phase. The compound's retention factor (Rf) value would be characteristic for a given solvent system. Visualization of the spot on the TLC plate can often be achieved using a UV lamp, as isoxazole rings are typically UV active.

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a GC column, and the individual components are then introduced into the mass spectrometer for detection and identification. This technique can provide quantitative information about the purity of the product and can also be used to identify any byproducts or impurities present in the reaction mixture. rjpbcs.com

Future Research Directions and Perspectives in 3 2,2 Dimethoxyethyl Isoxazole Chemistry

Design and Development of Novel and Efficient Synthetic Routes

The synthesis of isoxazoles is a well-established area of heterocyclic chemistry, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene being a cornerstone method. nih.govnih.govnih.govresearchgate.net However, the pursuit of more efficient, sustainable, and diverse synthetic strategies for producing 3-(2,2-Dimethoxyethyl)isoxazole and its derivatives remains a key research focus.

Future efforts will likely concentrate on the following areas:

Metal-Free Synthesis: While metal-catalyzed reactions, particularly those using copper(I), have been instrumental in isoxazole (B147169) synthesis, there is a growing emphasis on developing metal-free alternatives to mitigate issues of cost, toxicity, and waste generation. nih.gov Research into base-mediated, metal-free [3+2] cycloaddition reactions offers a promising avenue for the synthesis of isoxazole derivatives. nih.gov

One-Pot Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for intermediate purification steps enhances efficiency and reduces waste. The development of one-pot procedures for the synthesis of functionalized isoxazoles, such as the one-pot reaction involving trifluoroacetohydroximoyl chloride, terminal alkynes, and N-iodosuccinimide, provides a template for future innovations. nih.gov

Environmentally Benign Methods: The use of greener solvents, such as water or ionic liquids, and the development of catalyst-free reactions are crucial for sustainable chemical synthesis. nih.gov Exploring these conditions for the synthesis of this compound could lead to more environmentally friendly production methods. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of isoxazoles could enable more efficient and reproducible production on a larger scale.

A summary of various synthetic approaches for isoxazole derivatives is presented in the table below.

Synthetic Method Key Features Potential Advantages Reference
[3+2] Cycloaddition Reaction of a nitrile oxide with an alkyne or alkene.High versatility and regioselectivity. nih.govnih.govnih.govresearchgate.net
Metal-Free Synthesis Avoids the use of metal catalysts.Reduced cost, toxicity, and environmental impact. nih.gov
One-Pot Reactions Multiple reaction steps in a single vessel.Increased efficiency, reduced waste. nih.gov
Green Chemistry Approaches Use of environmentally friendly solvents and conditions.Improved sustainability. nih.gov

Exploration of Complex Molecular Architectures and Scaffolds

The this compound core serves as a versatile building block for the construction of more complex and functionally diverse molecules. researchgate.net Future research will focus on leveraging this scaffold to create novel molecular architectures with potential applications in various fields.

Key areas of exploration include:

Fused Heterocyclic Systems: The synthesis of fused isoxazoles, where the isoxazole ring is annulated to other heterocyclic or carbocyclic rings, can lead to the discovery of compounds with unique pharmacological properties. mdpi.comnih.govmdpi.com The intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes is a powerful method for constructing such fused systems. nih.govmdpi.com

Supramolecular Assemblies: The principles of self-assembly can be applied to isoxazole-containing molecules to create well-defined three-dimensional structures, known as "foldectures". nih.gov These architectures can exhibit unique properties and functions, inspired by natural biological systems. nih.gov

Hybrid Molecules: Combining the isoxazole moiety with other pharmacologically active scaffolds can lead to the development of hybrid molecules with enhanced or novel biological activities. mdpi.com For instance, the synthesis of triazole-isoxazole hybrids has been explored for their potential as antibacterial agents. mdpi.com

Peptidomimetics: Amino-substituted isoxazoles are valuable components in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.gov

In-depth Mechanistic Investigations of Key Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. researchgate.netnih.gov Future research in the chemistry of this compound will benefit from detailed mechanistic studies of key reactions.

Areas of focus for mechanistic investigation include:

[3+2] Cycloaddition Reactions: While the [3+2] cycloaddition is a widely used reaction, a deeper understanding of its molecular mechanism, including the influence of substituents and reaction conditions on regioselectivity, can lead to improved control over the synthesis of specific isoxazole isomers. researchgate.net Theoretical calculations, such as those based on Molecular Electron Density Theory (MEDT), can provide valuable insights into the reaction pathway. researchgate.net

Photochemical Transformations: The study of photochemical reactions of isoxazoles, such as their isomerization to oxazoles, can reveal novel reaction pathways and intermediates. nih.gov Mechanistic analysis using computational methods can help to elucidate the complex electronic and geometric changes that occur during these transformations. nih.gov

Catalytic Cycles: For catalyzed reactions, a detailed understanding of the catalytic cycle is essential for improving catalyst efficiency and selectivity. nih.gov Mechanistic studies on reactions like the hypervalent iodine-catalyzed intramolecular cycloaddition can reveal the role of key intermediates and the factors that influence the reaction rate and yield. nih.govmdpi.com

Acid-Base Catalysis: The role of acids and bases in controlling the selectivity of reactions involving isoxazole synthesis is an important area for investigation. For example, the acid-switchable synthesis of triazoles and isoxazoles from the same starting materials highlights the critical role of pH in directing the reaction outcome. mdpi.com

Integration with Emerging Technologies in Chemical Synthesis

The field of chemical synthesis is constantly evolving with the advent of new technologies that can enhance reaction efficiency, selectivity, and sustainability. The integration of these emerging technologies into the synthesis of this compound and its derivatives holds significant promise.

Emerging technologies with potential applications include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in many organic transformations, including the synthesis of isoxazoles. researchgate.net

Supercritical Fluids: The use of supercritical fluids, such as carbon dioxide, as reaction media offers a green alternative to traditional organic solvents and can lead to unique reactivity and selectivity. researchgate.net

Artificial Photosynthesis: The use of light-driven processes to generate reactive intermediates, such as the formation of nitrile oxides from aldoximes using artificial photosynthesis, represents a novel and sustainable approach to isoxazole synthesis. nih.gov

In Silico Drug Design and Screening: Computational methods can be used to design and predict the biological activity of new isoxazole derivatives, guiding synthetic efforts towards the most promising candidates. mdpi.com

The continued exploration of these research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for the discovery of new molecules with valuable applications.

Q & A

Q. What are the standard synthetic routes for 3-(2,2-Dimethoxyethyl)isoxazole, and how are yields optimized?

The compound can be synthesized via cyclocondensation reactions using hydroxylamine hydrochloride and trifluoromethyl-containing precursors. For example, reacting hydroxylamine hydrochloride with trifluoromethyl ketones in DMSO under reflux conditions yields intermediates like 5-hydroxy-3-(2,2-dimethoxyethyl)-5-trifluoromethyl-4,5-dihydroisoxazole (73% yield). Optimizing reaction time (e.g., 18 hours), solvent choice (DMSO for polar aprotic conditions), and post-reaction crystallization (water-ethanol mixtures) improves yield and purity . Alternative methods involve chlorination steps (e.g., phosphorus pentachloride) for functional group activation .

Q. Which analytical techniques are critical for characterizing this compound?

Structural elucidation requires a combination of:

  • 1H/13C NMR : To confirm the chemical environment of the dimethoxyethyl group and isoxazole ring protons.
  • GC-MS : For molecular weight verification and fragmentation pattern analysis.
  • IR Spectroscopy : To identify functional groups (e.g., C-O stretches from dimethoxy groups).
  • Elemental Analysis : To validate the empirical formula .

Advanced Research Questions

Q. How can regioselectivity and yield be improved in the synthesis of substituted isoxazole derivatives?

Regioselectivity is influenced by solvent polarity and acid-binding agents. For example, using polar aprotic solvents (e.g., DMSO) enhances nucleophilic attack on ketone precursors, favoring the formation of 3-substituted isoxazoles. Catalytic additives like triethylamine can mitigate side reactions, improving yields to >70% . Computational modeling (DFT) can predict reactive sites to guide experimental design .

Q. What explains the divergent inhibitory effects of structurally similar isoxazole derivatives on glutathione-dependent enzymes?

Minor structural changes, such as halogen substitution (e.g., chlorine vs. bromine) or positional isomerism (3- vs. 5-substitution), alter binding modes. For instance:

  • 3-(4-Chlorophenyl)isoxazole exhibits uncompetitive inhibition (IC50: 0.059 µM) against glutathione reductase (GR), binding to the enzyme-substrate complex.
  • 5-(4-Chlorophenyl)isoxazole shows weaker inhibition (IC50: ~0.118 µM) due to steric hindrance in the active site. Kinetic assays (e.g., Lineweaver-Burk plots) and molecular docking studies are essential to map interactions .

Q. How can computational methods validate experimental spectral data for this compound derivatives?

Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies, which can be cross-validated with experimental data. For example, comparing computed vs. observed 1H NMR shifts for the dimethoxyethyl group (δ ~3.3–3.5 ppm) ensures structural accuracy. Hirshfeld surface analysis further clarifies intermolecular interactions in crystallographic studies .

Q. What experimental strategies address challenges in purifying hygroscopic or oil-like intermediates?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for polar intermediates.
  • Lyophilization : Effective for water-soluble byproducts.
  • Derivatization : Convert oils to crystalline derivatives (e.g., acetylated analogs) via reactions with acetic anhydride .

Data Interpretation and Contradictions

Q. Why do conflicting IC50 values arise in enzyme inhibition studies of isoxazole derivatives?

Discrepancies may stem from:

  • Enzyme Source Variability : Human erythrocyte-derived enzymes vs. recombinant isoforms.
  • Assay Conditions : pH, temperature, or substrate concentration differences. Standardized protocols (e.g., pre-incubation time, buffer systems) and negative controls (e.g., buffer-only baselines) are critical for reproducibility .

Q. How do reaction solvents influence the stability of this compound intermediates?

Polar solvents (e.g., DMSO) stabilize charged intermediates but may promote hydrolysis of dimethoxy groups. Stability studies via TLC or HPLC under varying solvent conditions (e.g., DMSO vs. acetonitrile) can identify optimal storage and reaction environments .

Methodological Recommendations

  • Kinetic Studies : Use stopped-flow assays to capture rapid enzyme-inhibitor interactions.
  • Synthetic Optimization : Employ Design of Experiments (DoE) to systematically vary catalysts, solvents, and temperatures.
  • Structural Validation : Combine X-ray crystallography with DFT calculations for high-confidence structural assignments .

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